molecular formula C12H23F3N2O6S2 B12949572 4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid

4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid

Katalognummer: B12949572
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: ZINDFITWOKNDOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid typically involves multiple steps, starting with the preparation of the imidazolidinone core. This core can be synthesized through the reaction of butylamine with glyoxal, followed by cyclization. The trifluoromethylsulfonyl group is then introduced via a sulfonylation reaction using trifluoromethanesulfonic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The sulfonic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triflidic acid: Known for its strong acidity and similar trifluoromethylsulfonyl group.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethylsulfonyl group and is used in similar synthetic applications.

Uniqueness

4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its imidazolidinone core and butane-1-sulfonic acid group differentiate it from other compounds with similar trifluoromethylsulfonyl groups.

Eigenschaften

Molekularformel

C12H23F3N2O6S2

Molekulargewicht

412.5 g/mol

IUPAC-Name

4-[3-butyl-4-(trifluoromethylsulfonyloxy)imidazolidin-1-yl]butane-1-sulfonic acid

InChI

InChI=1S/C12H23F3N2O6S2/c1-2-3-7-17-10-16(6-4-5-8-24(18,19)20)9-11(17)23-25(21,22)12(13,14)15/h11H,2-10H2,1H3,(H,18,19,20)

InChI-Schlüssel

ZINDFITWOKNDOL-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1CN(CC1OS(=O)(=O)C(F)(F)F)CCCCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.